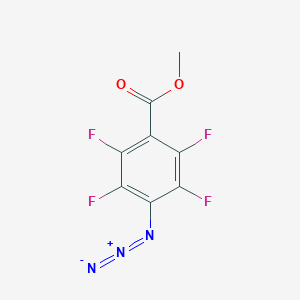

Methyl 4-azido-2,3,5,6-tetrafluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N3O2/c1-17-8(16)2-3(9)5(11)7(14-15-13)6(12)4(2)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSQBDQXCKRZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153658 | |

| Record name | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122590-75-4 | |

| Record name | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122590754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate

This guide provides a comprehensive overview of the synthesis of methyl 4-azido-2,3,5,6-tetrafluorobenzoate, a valuable reagent in chemical biology and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed procedural insights, mechanistic explanations, and critical safety protocols.

Introduction: The Significance of Fluorinated Aryl Azides

This compound belongs to the class of perfluorinated aryl azides (PFAAs), which are crucial building blocks in modern organic and medicinal chemistry.[1][2] The high electronegativity of the fluorine atoms renders the aromatic ring electron-deficient, enhancing its reactivity towards nucleophiles and making PFAAs versatile precursors for a wide range of chemical transformations.[3] These compounds are particularly valuable as photoaffinity labeling reagents and for their applications in "click chemistry," enabling the study of biomolecular interactions and the development of novel therapeutics.[1][4][5] The introduction of fluorine into drug candidates can significantly improve their pharmacokinetic properties, such as membrane permeability and metabolic stability.[6]

The Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from methyl pentafluorobenzoate is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[7][8] This class of reaction is fundamental to the modification of aromatic compounds, particularly those that are electron-deficient.[9][10]

Mechanism of Action

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][11]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, the azide ion (N₃⁻), on the electron-deficient aromatic ring of methyl pentafluorobenzoate.[9][12] This attack specifically targets the carbon atom bearing a leaving group, which in this highly activated system is a fluoride ion. The attack is regioselective for the para position due to the strong electron-withdrawing nature of the pentafluorophenyl group, which directs the substitution.[13]

-

Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][9] The negative charge of this complex is delocalized across the aromatic system and is further stabilized by the electron-withdrawing fluorine atoms and the methyl ester group.[8][9]

-

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product, this compound.[9][11]

The overall reaction is facilitated by the presence of multiple electron-withdrawing fluorine atoms, which activate the ring towards nucleophilic attack.[10][12]

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| Methyl pentafluorobenzoate | C₈H₃F₅O₂ | 226.10 | 10.0 g (44.2 mmol) | Starting Material |

| Sodium Azide | NaN₃ | 65.01 | 3.00 g (46.1 mmol) | Nucleophile |

| Acetone | C₃H₆O | 58.08 | 22.5 mL | Solvent |

| Water | H₂O | 18.02 | 7.5 mL | Co-solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 900 mL | Extraction Solvent |

| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: In a fume hood, and behind a blast shield, dissolve methyl pentafluorobenzoate (10.0 g, 44.2 mmol) and sodium azide (3.00 g, 46.1 mmol) in a 3:1 (v/v) mixture of acetone and water (30 mL).[14]

-

Reflux: Heat the reaction mixture to reflux at 85 °C for 8 hours.[14]

-

Workup: After cooling to room temperature, dilute the mixture with 250 mL of water.[14]

-

Extraction: Extract the aqueous solution with diethyl ether (3 x 300 mL).[14]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure.[14]

-

Final Product: Dry the resulting solid under vacuum overnight to yield this compound as a white solid.[14] The expected yield is approximately 80% (8.84 g).[14]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical Data Summary

| Analysis | Expected Result |

| Appearance | White solid |

| Melting Point | 54-55°C[15] |

| ¹H NMR (CDCl₃) | δ 3.99 (s, 3H)[14] |

| ¹⁹F NMR (CDCl₃) | δ –138.6 (m, 2F), –150.9 (m, 2F)[14] |

| HRMS (m/z) | [M+H]⁺ calculated for C₈H₃F₄N₃O₂: 250.0234, found: 250.0237[14] |

| Infrared (IR) | A strong absorption band characteristic of the azide group (N₃) is expected around 2133 cm⁻¹.[2] |

Note on Spectroscopy:

-

¹H NMR: The singlet at 3.99 ppm corresponds to the three protons of the methyl ester group.[14]

-

¹⁹F NMR: The two multiplets correspond to the two sets of non-equivalent fluorine atoms on the aromatic ring.[14]

-

IR Spectroscopy: The azide stretch is a key diagnostic peak for confirming the successful incorporation of the azide functionality.

Critical Safety Considerations

Organic azides are energetic compounds that require careful handling due to their potential to decompose explosively.[16]

-

Toxicity: The azide ion is highly toxic, with a toxicity profile similar to that of cyanide.[16] Always handle sodium azide and the final product with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]

-

Explosion Hazard: Organic azides can be sensitive to heat, light, pressure, and shock.[16][18] Low molecular weight azides, in particular, can be highly explosive.[16] All procedures should be conducted in a well-ventilated fume hood and behind a blast shield.[14][17]

-

Solvent Choice: Never use chlorinated solvents such as dichloromethane or chloroform, as they can react with azides to form dangerously explosive di- and tri-azidomethane.[16][18]

-

Purification: Avoid distillation and sublimation for purification, as these methods can initiate explosive decomposition.[16] Purification should be limited to techniques like extraction and precipitation.[16]

-

Storage: Store all organic azides at low temperatures, protected from light, in a designated and clearly labeled container.[16][17]

-

Waste Disposal: Azide-containing waste must be collected in a separate, labeled container and kept away from acids to prevent the formation of highly toxic and explosive hydrazoic acid.[16][18]

Safety Protocol Flowchart

Caption: Essential safety protocols for handling azide compounds.

Conclusion

The synthesis of this compound from methyl pentafluorobenzoate is a robust and well-established procedure rooted in the principles of nucleophilic aromatic substitution. This guide has provided a detailed protocol, mechanistic insights, and critical safety information to enable researchers to perform this synthesis safely and efficiently. The resulting product is a valuable tool for advancing research in drug discovery and chemical biology.

References

- Nucleophilic aromatic substitution. Grokipedia.

- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025-02-02).

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018-08-20).

- School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018-04-01).

- Azides. UVIC. (2022-05-18).

- Supporting information. The Royal Society of Chemistry.

- Safe Handling of Azides. University of Pittsburgh. (2013-02-01).

- Azide Compounds. Environmental Health and Safety.

- Nucleophilic Aromatic Substitution. Chemistry Steps.

- Information on Azide Compounds. Stanford Environmental Health & Safety.

- Nucleophilic aromatic substitution. Wikipedia.

- Fluoro Aryl Azides: Synthesis, Reactions and Applications. ResearchGate.

- Research Progress and Applications of Aryl Fluorination Reactions. Oreate AI Blog. (2026-01-07).

- Seminal discoveries of standard and fluorinated aryl azides as.... ResearchGate.

- 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate. MDPI.

- An unprecedentedly simple method of synthesis of aryl azides and 3-hydroxytriazenes. Green Chemistry (RSC Publishing).

- Fluorine in drug discovery: Role, design and case studies.

- Multifluorinated Aryl Azides for the Development of Improved H2 S Probes, and Fast Strain-promoted Azide-Alkyne Cycloaddition and Staudinger Reactions. PubMed. (2020-05-04).

- Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. RSC Publishing.

- This compound. LookChem.

- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC - NIH. (2021-03-04).

- Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionaliz. SciSpace.

- Reactions of Perfluoroaryl azides (PFAAs). Mingdi Yan - UMass Lowell.

- This compound. Benchchem.

- Nucleophilic Aromatic Substitution on Pentafluorophenyl‐Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. ResearchGate. (2025-10-19).

- Synthesis of Radiolabelled Aryl Azides From Diazonium Salts: Experimental and Computational Results Permit the Identification of the Preferred Mechanism. PubMed.

- Methyl 4-Azidotetrafluorobenzoate. Santa Cruz Biotechnology.

- A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. PMC.

- 40. NUCLEOPHILIC AROMATIC SUBSTITUTION. PHARMD GURU.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. pharmdguru.com [pharmdguru.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. scispace.com [scispace.com]

- 14. rsc.org [rsc.org]

- 15. This compound|lookchem [lookchem.com]

- 16. ucd.ie [ucd.ie]

- 17. uvic.ca [uvic.ca]

- 18. safety.pitt.edu [safety.pitt.edu]

A Technical Guide to the Mechanism of Nitrene Formation from Tetrafluorophenyl Azides for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unique Power of Fluorinated Aryl Nitrenes

In the landscape of modern chemical biology and drug discovery, the quest for highly reactive, yet precisely controllable, intermediates is paramount. Among these, nitrenes—the nitrogen analogues of carbenes—stand out for their ability to forge new carbon-nitrogen bonds through reactions like C-H insertion and cycloaddition.[1][2] The introduction of fluorine atoms onto the phenyl azide precursor, specifically creating tetrafluorophenyl azides, bestows a unique set of properties upon the resulting nitrenes. These properties, including altered stability, reactivity, and spectroscopic signatures, have made tetrafluorophenyl nitrenes invaluable tools for applications ranging from photoaffinity labeling to the development of novel high-spin organic materials.[3][4][5] This guide provides an in-depth exploration of the formation of these powerful intermediates, offering both theoretical understanding and practical insights for their effective utilization in a research and development setting.

I. The Genesis of Tetrafluorophenyl Nitrenes: A Tale of Two Pathways

The generation of a nitrene from a tetrafluorophenyl azide precursor is fundamentally an elimination reaction, where a molecule of dinitrogen (N₂) is expelled, leaving behind the highly reactive nitrene species.[6] This transformation can be initiated through two primary energetic inputs: heat (thermolysis) and light (photolysis). The choice between these methods is not merely one of convenience; it profoundly influences the nature of the nascent nitrene and, consequently, its subsequent chemical fate.

Thermolysis: The Path of Thermal Activation

The thermal decomposition of aryl azides is a well-established method for nitrene generation.[7] The process involves heating the azide to a temperature sufficient to overcome the activation energy for N₂ extrusion.

The initial product of thermolysis is the singlet nitrene, a species in which the two non-bonding electrons on the nitrogen atom have opposite spins and occupy the same orbital.[8] The singlet state is typically higher in energy than the corresponding triplet state and is often the more reactive species in concerted reactions. However, the singlet nitrene can undergo intersystem crossing (ISC) to the more stable triplet ground state, where the two non-bonding electrons have parallel spins and occupy different orbitals.[8][9]

Photolysis: A Light-Driven Transformation

Photolysis offers a more nuanced and often preferred method for generating nitrenes, particularly for applications requiring spatial and temporal control, such as photoaffinity labeling.[3][4][10] Irradiation of a tetrafluorophenyl azide with ultraviolet (UV) light of an appropriate wavelength excites the molecule to an electronically excited state, which then rapidly decomposes to the nitrene and N₂.[11]

Similar to thermolysis, the primary product of direct photolysis is the singlet nitrene.[9] The lifetime of this singlet species is a critical parameter, as it dictates the extent to which it can engage in specific reactions before relaxing to the triplet state. For tetrafluorophenyl nitrenes, the presence of the electron-withdrawing fluorine atoms has a significant impact on the properties of both the singlet and triplet states.

II. The Fluorine Effect: Engineering Nitrene Reactivity

The substitution of hydrogen with fluorine on the aromatic ring is not a trivial modification. It profoundly alters the electronic landscape of the azide precursor and the resulting nitrene, leading to several advantageous properties.

-

Enhanced Singlet Nitrene Lifetime: The electron-withdrawing nature of the fluorine atoms stabilizes the singlet state of the nitrene, thereby increasing its lifetime.[12] This extended lifetime allows the singlet nitrene to participate more effectively in desired reactions, such as C-H insertion, before undergoing intersystem crossing to the less reactive triplet state.[4] For instance, the lifetime of singlet 2,3,5,6-tetrafluoro-p-azidoacetophenone nitrene in benzene is 172 ns, which is significantly longer than that of its non-fluorinated counterpart.[4]

-

Increased Electrophilicity: The fluorine substituents render the nitrene nitrogen more electrophilic. This heightened electrophilicity enhances its reactivity towards nucleophilic substrates and C-H bonds.

-

Shifted Spectroscopic Properties: Fluorination leads to a bathochromic (red) shift in the absorption spectra of both the parent azide and the resulting nitrene.[3] This can be advantageous for photolysis experiments, potentially allowing for the use of longer wavelength light that is less damaging to biological systems.

-

Suppression of Side Reactions: In some cases, the fluorine atoms can sterically and electronically disfavor unwanted side reactions, such as ring expansion of the aryl nitrene.[12]

III. The Dichotomy of Reactivity: Singlet vs. Triplet Nitrenes

The spin state of the generated nitrene is a crucial determinant of its subsequent reactivity. Understanding this dichotomy is essential for designing experiments that favor the desired reaction pathway.

Singlet Nitrene: The Concerted Pathway

Singlet nitrenes are characterized by their ability to undergo concerted reactions, where bond breaking and bond formation occur in a single transition state. A key example is the insertion into a C-H bond, which proceeds with retention of stereochemistry.[13]

Triplet Nitrene: The Radical Pathway

Triplet nitrenes, being diradicals, react via a stepwise, radical mechanism.[13] In the context of C-H insertion, the triplet nitrene will first abstract a hydrogen atom to form a radical pair, which then recombines to form the C-N bond. This stepwise process allows for the loss of stereochemical information.

IV. Experimental Protocols and Characterization

The successful generation and utilization of tetrafluorophenyl nitrenes hinge on robust experimental design and accurate characterization of the transient intermediates and final products.

Synthesis of Tetrafluorophenyl Azides

A common route to tetrafluorophenyl azides involves the nucleophilic aromatic substitution (SNAr) of a corresponding halogenated precursor with an azide source, such as sodium azide.[5][14]

Protocol: Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzoic Acid

-

Dissolution: Dissolve 2,3,4,5,6-pentafluorobenzoic acid in a suitable solvent, such as dimethylformamide (DMF).

-

Azide Addition: Add sodium azide to the solution and stir at a moderately elevated temperature (e.g., 70°C) for several hours.

-

Work-up: After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization.

Generation and Trapping of Tetrafluorophenyl Nitrenes

Photolytic Generation:

Laser flash photolysis (LFP) is a powerful technique for studying the kinetics of transient species like nitrenes.[12] A typical setup involves irradiating a solution of the tetrafluorophenyl azide with a short, intense laser pulse (e.g., from a XeCl excimer laser at 308 nm) and monitoring the transient absorption spectra over time.[12]

Protocol: Laser Flash Photolysis of a Tetrafluorophenyl Azide

-

Sample Preparation: Prepare a solution of the tetrafluorophenyl azide in the solvent of interest (e.g., acetonitrile, cyclohexane) in a quartz cuvette. The concentration should be adjusted to an optical density of approximately 1.0 at the laser wavelength.[12]

-

Degassing: Purge the solution with an inert gas (e.g., argon) for at least 5 minutes to remove dissolved oxygen, which can quench the nitrene.[12]

-

Irradiation and Detection: Subject the sample to a single laser pulse. Monitor the change in absorbance at various wavelengths as a function of time using a suitable detection system (e.g., a xenon lamp, monochromator, and photomultiplier tube).

-

Data Analysis: Analyze the transient spectra to identify the singlet and triplet nitrenes and determine their lifetimes.

Chemical Trapping:

The high reactivity of singlet tetrafluorophenyl nitrenes allows for their efficient trapping with various reagents. For example, reaction with pyridine yields a characteristic ylide with a strong absorption in the visible region, which can be used to probe the nitrene's reactivity with other substrates.[4]

Characterization Techniques

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is the definitive technique for identifying and characterizing triplet species. The triplet nitrene, with its two unpaired electrons, gives a characteristic EPR spectrum.[3]

-

Optical Spectroscopy (UV-Vis): The transient absorption spectra obtained from LFP experiments provide valuable information on the identity and kinetics of both singlet and triplet nitrenes.[3][4]

-

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can be used to monitor the formation of specific products and intermediates that have characteristic vibrational frequencies.[4]

V. Quantitative Data Summary

| Intermediate | Precursor | Solvent | Lifetime | Reference |

| Singlet 2,3,5,6-tetrafluoro-p-azidoacetophenone nitrene | 2,3,5,6-tetrafluoro-p-azidoacetophenone | Benzene | 172 ns | [4] |

| Singlet 2,3,5,6-tetrafluoro-p-azidoacetophenone nitrene | Aqueous solution | 43 ns | [4] | |

| Singlet polyfluorinated aryl nitrenes | Polyfluorinated aryl azides | Acetonitrile | tens to hundreds of ns | [12] |

VI. Concluding Remarks and Future Outlook

The formation of nitrenes from tetrafluorophenyl azides represents a powerful and versatile strategy in modern chemistry. The unique properties imparted by the fluorine substituents, particularly the enhanced lifetime and electrophilicity of the singlet nitrene, have opened up new avenues in bioconjugation, materials science, and drug development. A thorough understanding of the underlying mechanisms of their formation and reactivity, as detailed in this guide, is crucial for harnessing their full potential. Future research in this area will likely focus on the development of novel fluorinated aryl azides with even more finely tuned properties, as well as the application of these reactive intermediates in increasingly complex and challenging chemical transformations.

VII. References

-

Stable Room Temperature Nitrenes Created by Photolysis of Crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic Acid. (2023). Journal of the American Chemical Society.

-

The Photochemistry of Various Para-Substituted Tetrafluorophenyl Azides in Acidic Media and the Formation of Nitrenium Ions. (1996). The Journal of Physical Chemistry.

-

Computational Rationalization for the Observed Ground-State Multiplicities of Fluorinated Acylnitrenes. (2014). The Journal of Organic Chemistry.

-

Understanding the Chemistry of Nitrene and Highlighting its Remarkable Catalytic Capabilities as a Non-Heme Iron Enzyme. (n.d.). AWS.

-

Nitrene Radical Intermediates in Catalytic Synthesis. (2017). ChemCatChem.

-

Organic Dye-Sensitized Nitrene Generation: Intermolecular Aziridination of Unactivated Alkenes. (2020). Organic Letters.

-

Isolation and characterization of a triplet nitrene. (2024). ResearchGate.

-

Computational rationalization for the observed ground-state multiplicities of fluorinated acylnitrenes. (2014). The Journal of Organic Chemistry.

-

Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (2025). Molecules.

-

Isolation and characterization of a triplet nitrene. (n.d.). OUCI.

-

Understanding Nitrenes as Reaction Intermediates. (n.d.). Scribd.

-

Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (2025). ResearchGate.

-

Fluorinated Aryl Nitrene Precursors. (n.d.). ResearchGate.

-

Identification of the Reactive Intermediates Produced Upon Photolysis of P-Azidoacetophenone and Its Tetrafluoro Analogue in Aqueous and Organic Solvents: Implications for Photoaffinity Labeling. (2007). Journal of the American Chemical Society.

-

Mechanistic analysis of the reactions of (pentafluorophenyl)nitrene in alkanes. (2002). The Journal of Organic Chemistry.

-

Nitrene - Introduction, Structure and Reactivity, Generation, Important Reactions, Practice Problems, FAQs in Chemistry. (n.d.). Aakash Institute.

-

Nitrene. (n.d.). Wikipedia.

-

NITRENES AS INTERMEDIATES. (n.d.). eGyanKosh.

-

Click assembly through selective azaylide formation. (2024). Chemical Communications.

-

3,4,5,6-Tetrafluorophenylnitren-2-yl: a ground-state quartet triradical. (2010). Chemistry.

-

Synthesis of a tetrafluoro-substituted aryl azide and its protio analog as photoaffinity labeling reagents for the estrogen receptor. (1993). The Journal of Organic Chemistry.

-

Unusually long lifetimes of the singlet nitrenes derived from 4-azido-2,3,5,6-tetrafluorobenzamides. (2002). The Journal of Physical Chemistry A.

-

Catalytic Azoarene Synthesis from Aryl Azides Enabled by a Dinuclear Ni Complex. (2020). Journal of the American Chemical Society.

-

Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. (2022). Physical Chemistry Chemical Physics.

-

Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. (2022). ResearchGate.

-

Synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides and their 1,3-dipolar cycloaddition as synthetic application. (2017). Organic & Biomolecular Chemistry.

-

Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines. (2024). Chemistry – A European Journal.

-

A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. (2009). Langmuir.

-

Synthesis of tetrafluoroethylene-containing azides 2. (n.d.). ResearchGate.

-

Nitrene C–H insertion. (n.d.). Wikipedia.

-

A combined experimental and theoretical study on the reactivity of nitrenes and nitrene radical anions. (2022). Nature Communications.

-

Chemistry and kinetics of singlet pentafluorophenylnitrene. (1982). Journal of the American Chemical Society.

-

Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. (2021). Chemical Communications.

-

Kinetics of thermolysis of tetrazide 14 in air. (n.d.). ResearchGate.

-

Lecture 19: Reaction of Nitrene (Contd.). (2019). YouTube.

-

Transition Metal Mediated Nitrene C-H Insertion. (2008). University of Illinois Urbana-Champaign.

-

Transition Metal-Catalyzed Regioselective Direct C-H Amidation: Interplay between Inner- and Outer-Sphere Pathways for Nitrene Cross-Coupling Reactions. (2022). Accounts of Chemical Research.

-

Kinetics of the Thermal Decomposition of 2,4,6-Triazido-3,5-Difluoropyridine. (2019). Russian Journal of Physical Chemistry B.

-

The thermal decomposition of azidopyridines. (2011). Russian Journal of Physical Chemistry B.

-

The thermal decomposition of crystals of strontium azide. (1939). Transactions of the Faraday Society.

Sources

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. scribd.com [scribd.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Identification of the reactive intermediates produced upon photolysis of p-azidoacetophenone and its tetrafluoro analogue in aqueous and organic solvents: implications for photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Nitrene - Introduction, Structure and Reactivity, Generation, Important Reactions, Practice Problems, FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 9. Nitrene - Wikipedia [en.wikipedia.org]

- 10. Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nitrene C–H insertion - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate

Introduction

Methyl 4-azido-2,3,5,6-tetrafluorobenzoate is a valuable chemical intermediate, primarily utilized as a photoaffinity labeling reagent in chemical biology and drug development.[1] Its utility stems from the perfluorinated aromatic ring, which can participate in specific interactions, and the photoreactive aryl azide group. Upon photolysis, this moiety generates a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules, enabling the identification and characterization of binding partners.[2]

Accurate structural confirmation and purity assessment are paramount for its effective application. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and quality control of this reagent. We will delve into the interpretation of the spectral data, grounded in the molecule's unique electronic and structural features, and provide validated experimental protocols for data acquisition.

Molecular Structure and Physicochemical Properties

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound possesses a highly electron-deficient aromatic ring due to the presence of four fluorine atoms, an azide group, and a methyl ester group.

Molecular Formula: C₈H₃F₄N₃O₂[3] Molecular Weight: 249.12 g/mol [3] Appearance: White solid[4] Melting Point: 54-55°C[3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides direct insight into the electronic environment of the fluorine atoms.

¹H NMR Spectroscopy

The proton NMR spectrum is remarkably simple, providing a clear signature for the methyl ester group.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 3.99 ppm | Singlet (s) | 3H | -OCH₃ |

| Data acquired in CDCl₃.[4] |

Interpretation: The spectrum displays a single resonance at 3.99 ppm.[4] This signal integrates to three protons and appears as a sharp singlet, consistent with the three equivalent protons of the methyl ester group. The absence of any neighboring protons results in the singlet multiplicity. The chemical shift is typical for protons on a carbon attached to an oxygen atom within an ester functionality.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is diagnostic for the substitution pattern on the aromatic ring.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| -138.6 ppm | Multiplet (m) | 2F | F-2, F-6 |

| -150.9 ppm | Multiplet (m) | 2F | F-3, F-5 |

| Data acquired in CDCl₃.[4] |

Interpretation: The molecule's C₂ symmetry renders the fluorine atoms at positions 2 and 6 chemically equivalent, as are the fluorines at positions 3 and 5. This results in two distinct signals in the ¹⁹F NMR spectrum.

-

The signal at -138.6 ppm corresponds to the two fluorine atoms (F-2, F-6) ortho to the electron-withdrawing methyl ester group.[4]

-

The signal at -150.9 ppm is assigned to the two fluorine atoms (F-3, F-5) meta to the ester group and ortho to the azide group.[4] Both signals appear as multiplets due to complex spin-spin coupling between the non-equivalent sets of fluorine atoms (³JF-F and ⁴JF-F).

¹³C NMR Spectroscopy

While an experimentally published spectrum for this specific molecule was not located, the chemical shifts and couplings can be reliably predicted based on data from analogous fluorinated aromatic compounds.[5] The defining feature of the ¹³C NMR spectrum will be the large one-bond carbon-fluorine coupling constants (¹JCF), typically in the range of 240-260 Hz.[6]

| Chemical Shift (δ) | Multiplicity (Predicted) | Assignment (Predicted) |

| ~160 ppm | Singlet (s) | C =O |

| ~145 ppm | Doublet of Multiplets (dm) | C -F (C-2, C-6) |

| ~140 ppm | Doublet of Multiplets (dm) | C -F (C-3, C-5) |

| ~125 ppm | Triplet (t) | C -N₃ (C-4) |

| ~110 ppm | Triplet (t) | C -COOCH₃ (C-1) |

| ~53 ppm | Singlet (s) | -OCH₃ |

Predicted Interpretation:

-

Carbonyl Carbon (C=O): Expected around 160 ppm as a sharp singlet.

-

Methyl Carbon (-OCH₃): Expected around 53 ppm as a sharp singlet.

-

Aromatic Carbons: The four fluorine-bearing carbons will appear as large doublets due to the one-bond C-F coupling. They will be further split into multiplets by smaller two- and three-bond couplings to other fluorine atoms. The carbon attached to the azide (C-4) and the carbon attached to the ester (C-1) will likely appear as triplets due to two-bond coupling to the adjacent fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally sensitive for identifying specific functional groups. The key diagnostic peaks for this compound are the azide and carbonyl stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2120 - 2160 | Strong, Sharp | Asymmetric stretch of Azide (-N₃) |

| 1735 - 1750 | Strong, Sharp | Carbonyl (C=O) stretch of Ester |

| 1490 - 1520 | Medium | Aromatic C=C stretch |

| 1000 - 1200 | Strong | C-F stretch |

| Predicted values based on characteristic group frequencies.[7] |

Interpretation: The most unambiguous feature in the IR spectrum is the strong, sharp absorption band for the asymmetric stretch of the azide group, which appears in a relatively uncongested region of the spectrum (2120-2160 cm⁻¹).[7] The presence of a strong C=O stretch between 1735-1750 cm⁻¹ confirms the aromatic ester functional group. Additionally, strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹, are characteristic of C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS):

Interpretation: The high-resolution mass data shows excellent agreement between the calculated and experimentally found mass for the protonated molecule, confirming the elemental composition C₈H₃F₄N₃O₂ with high confidence.

Fragmentation Analysis: The primary and most characteristic fragmentation pathway for aryl azides under electron ionization (EI) or collision-induced dissociation (CID) is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da.

Caption: Predicted primary fragmentation pathway of the parent molecule.

This initial loss of N₂ generates a nitrene radical cation (m/z 221), which is a key reactive intermediate. Subsequent fragmentations can occur, such as the loss of carbon monoxide (CO) from the ester group to yield a fragment at m/z 191.

Experimental Protocols & Workflow

The reliable characterization of this compound is predicated on a robust synthesis and purification workflow, followed by standardized spectroscopic analysis.

Caption: Overall workflow from synthesis to spectroscopic characterization.

Synthesis Protocol

Adapted from Keana et al. as cited in supporting information from the Royal Society of Chemistry.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl pentafluorobenzoate (10.0 g, 44.2 mmol) and sodium azide (NaN₃, 3.00 g, 46.1 mmol) in a 3:1 (v/v) mixture of acetone and water (30 mL).

-

Causality: Acetone serves as the primary solvent for the organic starting material, while water is necessary to dissolve the sodium azide. The mixture ensures both reactants are in the same phase for the nucleophilic aromatic substitution to occur.

-

Safety: Crucial! Sodium azide is highly toxic and can be explosive when heated as a solid. This procedure must be performed in a certified chemical fume hood with a blast shield in place.

-

-

Reaction: Heat the mixture to reflux at 85°C and maintain for 8 hours with stirring. The azide anion acts as a nucleophile, displacing the fluorine atom at the para position of the electron-deficient ring.

-

Workup: Cool the reaction mixture to room temperature. Dilute with deionized water (250 mL) and transfer to a separatory funnel.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 300 mL). The organic product will partition into the ether layer.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: Dry the resulting white solid under vacuum overnight to yield the final product (Typical yield: ~80%).[4]

Spectroscopic Data Acquisition

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H, ¹⁹F, and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts for ¹H and ¹³C are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

IR Spectroscopy: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

-

Mass Spectrometry: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol. Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). Data is typically acquired in positive ion mode to observe the [M+H]⁺ ion.

References

-

Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass Spectrometry of Aryl Azides. The Journal of Organic Chemistry, 36(25), 3796–3802. [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. [Link]

-

LookChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information - Room temperature amine sensors enabled by sidewall functionalization of single-walled carbon nanotubes. [Link]

-

Weigend, F., & Evers, J. (2010). FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm... [Image]. ResearchGate. [Link]

-

Wray, V., Hansen, P. E., & Jakobsen, H. J. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (11), 1307-1313. [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectroscopy Absorption Table. [Link]

Sources

Introduction: The Critical Role of Perfluorinated Aryl Azides in Modern Bioconjugation

An In-depth Technical Guide to the Stability of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate in Different Buffers

For Researchers, Scientists, and Drug Development Professionals

This compound is a prominent member of the perfluorinated aryl azides (PFAAs), a class of compounds that have become invaluable tools in bioconjugation and chemical biology.[1] The high degree of fluorination on the aromatic ring significantly enhances the reactivity of the azide group in reactions like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), making it a key player in creating stable linkages between biomolecules.[1][2] This compound serves as a versatile precursor for creating photoaffinity labels and cross-linking agents, enabling the study of intricate biological interactions.[3][4]

However, the utility of any chemical probe is fundamentally dependent on its stability under experimental conditions. For a reagent like this compound, which is often used in aqueous buffer systems for extended periods, understanding its stability profile is not just a matter of academic curiosity—it is a prerequisite for reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound in various buffer systems, offering both theoretical insights and practical, field-proven methodologies for its effective use.

Factors Influencing the Stability of this compound

The stability of this compound in aqueous buffers is primarily governed by two potential degradation pathways: the hydrolysis of the methyl ester and the decomposition of the aryl azide moiety. The rates of these reactions are highly dependent on the pH, temperature, and the specific components of the buffer system.

Hydrolysis of the Methyl Ester

The methyl ester group is susceptible to hydrolysis, which can be catalyzed by either acid or base.[5][6]

-

Base-Catalyzed Hydrolysis (Saponification): This is typically the more significant concern under common bioconjugation conditions, which are often performed at neutral to slightly basic pH. The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This process is generally irreversible and yields the corresponding carboxylate salt and methanol.[5]

-

Acid-Catalyzed Hydrolysis: While possible, this reaction is generally slower than base-catalyzed hydrolysis and is reversible.[5] It is less of a concern for most bioconjugation applications, which are rarely performed under strongly acidic conditions.

Decomposition of the Aryl Azide Group

Aryl azides are energetic functional groups that can decompose under certain conditions.[7][8]

-

Thermal Decomposition: Upon heating, aryl azides can extrude dinitrogen gas (N₂) to form a highly reactive nitrene intermediate.[7] While this compound is relatively stable at room temperature when protected from light, elevated temperatures can promote this decomposition pathway.[1]

-

Photochemical Decomposition: Exposure to ultraviolet (UV) light can also induce the formation of a nitrene.[9][10] This property is harnessed in photoaffinity labeling experiments but can be an unwanted side reaction if the compound is not handled with appropriate light protection.[4]

-

Reaction with Buffer Components: Certain buffer components, particularly those containing nucleophiles like primary amines (e.g., Tris), could potentially react with the azide group, although this is generally less common than reactions with more reactive species like phosphines (as in the Staudinger ligation).[11]

Experimental Protocol for Assessing the Stability of this compound

To empirically determine the stability of this compound, a systematic study using a panel of common laboratory buffers at various pH values is recommended. The following protocol provides a robust framework for such an investigation.

Materials and Reagents

-

Acetonitrile (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Sodium phosphate (monobasic and dibasic)

-

Sodium acetate and acetic acid

-

Tris(hydroxymethyl)aminomethane (Tris) and HCl

-

A stock solution of this compound (e.g., 10 mM in acetonitrile).

Experimental Workflow

The following diagram illustrates the key steps in the stability assessment protocol.

Figure 1: Experimental workflow for assessing the stability of this compound in different buffers.

Step-by-Step Methodology

-

Buffer Preparation:

-

Prepare 50 mM sodium acetate buffers at pH 5.0.

-

Prepare 50 mM sodium phosphate buffers at pH 7.4.

-

Prepare 50 mM Tris-HCl buffers at pH 7.4.

-

Prepare 50 mM sodium phosphate buffers at pH 9.0.

-

Filter all buffers through a 0.22 µm filter.

-

-

Incubation:

-

For each buffer condition, dispense 950 µL of the buffer into a series of HPLC vials.

-

Initiate the experiment by adding 50 µL of the 10 mM stock solution of this compound to each vial (final concentration: 0.5 mM).

-

Incubate the vials at a constant temperature (e.g., 25°C) and protect them from light.

-

At designated time points (e.g., 0, 2, 4, 8, and 24 hours), take one vial from each buffer condition for immediate analysis. The t=0 sample should be analyzed immediately after the addition of the compound.

-

-

Analysis by Reverse-Phase HPLC (RP-HPLC):

-

Analyze each sample by RP-HPLC with UV detection. A C18 column is typically suitable.

-

Use a gradient elution method with mobile phases such as water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Monitor the elution profile at a wavelength where the parent compound has a strong absorbance (e.g., ~260-300 nm).

-

The parent compound and its primary degradation product (4-azido-2,3,5,6-tetrafluorobenzoic acid) should have distinct retention times.

-

-

Data Analysis:

-

Integrate the peak area of the parent compound at each time point.

-

Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

-

Plot the percentage of the remaining parent compound versus time for each buffer condition to determine the degradation kinetics.

-

Predicted Stability Profile and Discussion

Based on established chemical principles, the following table summarizes the expected stability of this compound in the described buffer systems.

| Buffer (50 mM) | pH | Predicted Stability (Half-life at 25°C) | Primary Degradation Pathway | Rationale |

| Sodium Acetate | 5.0 | > 48 hours | Minimal Degradation | At acidic pH, both the azide group and the methyl ester are expected to be relatively stable. |

| Sodium Phosphate | 7.4 | 24 - 48 hours | Slow Ester Hydrolysis | At neutral pH, slow base-catalyzed hydrolysis of the methyl ester is anticipated. |

| Tris-HCl | 7.4 | 12 - 24 hours | Ester Hydrolysis | The primary amine in Tris can act as a nucleophile, potentially accelerating the hydrolysis of the ester compared to phosphate buffer at the same pH. |

| Sodium Phosphate | 9.0 | < 8 hours | Rapid Ester Hydrolysis | The higher concentration of hydroxide ions at basic pH will significantly accelerate the rate of ester hydrolysis. |

Causality Behind the Expected Results

The predicted trend of decreasing stability with increasing pH is a direct consequence of the mechanism of base-catalyzed ester hydrolysis. The rate of this reaction is proportional to the concentration of hydroxide ions, which increases by an order of magnitude for each unit increase in pH. Therefore, the compound is expected to be least stable in the pH 9.0 buffer.

The difference in stability between phosphate and Tris buffers at the same pH (7.4) highlights the importance of considering the nucleophilicity of buffer components. While phosphate is a relatively non-nucleophilic buffer, the primary amine in Tris can participate in the hydrolysis of the ester, leading to a faster degradation rate.

Potential Degradation Pathways

The primary degradation pathways for this compound under typical bioconjugation conditions are illustrated below.

Figure 2: Potential degradation pathways for this compound. (Note: Image placeholders would be replaced with actual chemical structures in a final document).

Conclusions and Recommendations for Researchers

The stability of this compound is a critical parameter that must be considered when designing experiments. Based on the principles of organic chemistry, the compound is most stable at slightly acidic to neutral pH in non-nucleophilic buffers.

Key Recommendations:

-

Buffer Selection: For applications requiring long incubation times, consider using a non-nucleophilic buffer such as phosphate or HEPES at a pH of 7.0-7.5. Avoid amine-containing buffers like Tris if maximum stability is required.

-

pH Control: Avoid highly basic conditions (pH > 8.5) to minimize the rate of ester hydrolysis.

-

Light Protection: Always protect solutions containing this compound from direct light to prevent photochemical decomposition of the azide group.

-

Temperature: Perform reactions at room temperature or below, unless thermal activation is intended.

-

Fresh Solutions: Prepare solutions of the compound fresh and use them promptly, especially when working in basic buffers.

By understanding and controlling these parameters, researchers can ensure the integrity of this compound, leading to more reliable and reproducible results in their bioconjugation and chemical biology endeavors.

References

- BenchChem. (2025). An In-depth Technical Guide to the Stability and Decomposition of Aryl Azides.

- PMC. (n.d.). Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells.

- The Royal Society of Chemistry. (n.d.).

- Xie, S., Zhang, Y., Ramström, O., & Yan, M. (2015). Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Chemical Science.

- MDPI. (n.d.).

- (n.d.).

- Lehman, P. A., & Berry, R. S. (n.d.). Flash photolytic decomposition of aryl azides. Measurement of an intramolecular closure rate. Journal of the American Chemical Society.

- ResearchGate. (n.d.). (A) Proposed mechanism for the coupling of aryl azide 1 a and alcohol....

- Benchchem. (n.d.).

- Chemguide. (n.d.). Hydrolysing esters.

- Organic Chemistry Portal. (n.d.). Methyl Esters.

- LookChem. (n.d.).

- Crocker, P. J., et al. (n.d.). Heterobifunctional cross-linking agents incorporating perfluorinated aryl azides.

- AAT Bioquest. (n.d.). 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, Succinimidyl Ester.

- ResearchGate. (2019). Aryl Azides as Phosphine-Activated Switches for Small Molecule Function.

- King-Pharm. (n.d.).

- Benchchem. (n.d.). Comparative Stability of Alkyl versus Aryl Azides: A Guide for Researchers.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, Succinimidyl Ester | AAT Bioquest [aatbio.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Methyl Esters [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound|lookchem [lookchem.com]

- 13. This compound [122590-75-4] | King-Pharm [king-pharm.com]

A Technical Guide to the Reactivity of Singlet Nitrenes from Perfluorinated Aryl Azides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorinated aryl azides serve as robust precursors to one of chemistry's most reactive intermediates: the singlet aryl nitrene. Upon photolytic activation, these molecules release dinitrogen to generate a highly electrophilic nitrogen species capable of a diverse array of bond-forming reactions. The strong inductive effect of the perfluorinated ring modulates the nitrene's electronic structure, favoring clean, singlet-state reactivity pathways that are often difficult to achieve with non-fluorinated analogues. This guide provides an in-depth exploration of the generation, electronic nature, and characteristic reactions of singlet perfluorinated aryl nitrenes. We will delve into the mechanistic underpinnings of their hallmark transformations—concerted C-H bond insertion and stereospecific aziridination—and present a practical experimental framework for their application. A particular focus is placed on their utility in photoaffinity labeling (PAL), a powerful technique in drug development for identifying and mapping protein-ligand interactions.

The Perfluorinated Aryl Nitrene: Generation and Electronic Structure

The journey into singlet nitrene chemistry begins with a stable, well-defined precursor: the perfluorinated aryl azide. These molecules are prized for their stability in storage and their clean decomposition upon irradiation.[1]

Precursors and Generation: The Role of Perfluorinated Aryl Azides

Aryl azides are high-energy molecules that serve as the primary starting point for generating the corresponding nitrenes.[2] The process is typically initiated by photolysis, where irradiation with UV light (commonly in the 250–400 nm range) provides the energy to break the N-N₂ bond, releasing a molecule of dinitrogen gas—an excellent thermodynamic driving force—and the highly reactive nitrene intermediate.[3]

The choice of a perfluorinated aryl azide is deliberate and strategic. The fluorine atoms exert a powerful electron-withdrawing effect on the aromatic ring, which significantly influences the stability and reactivity of the resulting nitrene. This has profound implications for their use in sensitive systems, such as biological macromolecules.[2]

The Singlet vs. Triplet Dichotomy: Influence of Perfluorination

Upon expulsion of nitrogen, the aryl nitrene is "born" in the singlet state (¹N), where the two non-bonding electrons on the nitrogen atom have opposite spins and reside in the same orbital.[3] However, arylnitrenes often possess a triplet ground state (³N), where the electrons have parallel spins in different orbitals.[4][5] The initially formed singlet nitrene is a transient species that can either react rapidly or undergo intersystem crossing (ISC) to the more stable, but differently reactive, triplet state.[4][6]

The key to harnessing the desired reactivity lies in promoting reactions that are faster than the rate of ISC. Singlet nitrenes are characterized by concerted, stereospecific reactions, making them highly valuable for precise chemical transformations.[7][8] Triplet nitrenes, behaving like diradicals, typically react via slower, stepwise mechanisms involving hydrogen abstraction, which can lead to a loss of stereochemical information and a broader, less specific product profile.[7][9]

The perfluoroaryl scaffold plays a crucial role here. While the chemistry of arylnitrenes can be complex due to the competition between singlet reactivity and ISC, the strong electron-withdrawing nature of the C₆F₅ group influences the energy gap and electronic character of these states, often enabling the desired singlet pathways to dominate under carefully controlled conditions.[1][4]

Diagram: Generation and Fates of a Perfluorinated Aryl Nitrene

The following diagram illustrates the photolytic generation of a perfluorinated aryl nitrene and the subsequent competing pathways of singlet-state reactions versus intersystem crossing to the triplet state.

Caption: Generation and competing reaction pathways of perfluorinated aryl nitrenes.

Hallmark Reactions of Singlet Perfluorinated Aryl Nitrenes

The utility of singlet perfluorinated aryl nitrenes stems from their ability to undergo highly selective and predictable reactions. Their electrophilic nature drives them to react with electron-rich C-H and C=C bonds.

Concerted C-H Bond Insertion: Mechanism and Application

One of the most powerful transformations of singlet nitrenes is their ability to insert directly into a carbon-hydrogen (C-H) bond to form a new carbon-nitrogen (C-N) bond.[7] This reaction is believed to proceed through a concerted, asynchronous transition state, where the C-N bond forms as the C-H bond breaks.[7] A critical feature of this mechanism is the retention of stereochemistry at the carbon center, a diagnostic indicator of singlet nitrene involvement.[7] This high-energy intermediate can functionalize even unactivated C-H bonds, a transformation that is central to its application in photoaffinity labeling.[2]

Caption: Concerted mechanism of singlet nitrene C-H bond insertion.

Stereospecific Aziridination of Alkenes

When a singlet nitrene encounters a carbon-carbon double bond, it undergoes a cycloaddition reaction to form an aziridine, a three-membered ring containing a nitrogen atom.[8] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the aziridine product. For example, a cis-alkene will yield a cis-aziridine.[8] This stereochemical fidelity is a direct consequence of the concerted pathway of the singlet state and serves as a powerful mechanistic probe to distinguish it from the stepwise, non-stereospecific reactions of the triplet state.[9][10]

Insertion into Heteroatom-Hydrogen (X-H) Bonds

The high electrophilicity of singlet nitrenes also allows them to readily insert into X-H bonds, where X is a heteroatom like oxygen (in alcohols or water), nitrogen (in amines), or sulfur (in thiols). These reactions are typically very fast and efficient, often outcompeting C-H insertion. This reactivity is a critical consideration in experimental design, particularly in biological contexts where water and various nucleophilic functional groups are abundant.

Data Table: Representative Reactivity of Singlet Perfluorophenylnitrene

| Substrate Type | Reaction | Key Characteristic | Relative Rate |

| Alkanes (C-H) | C-H Insertion | Retention of Stereochemistry | Moderate |

| Alkenes (C=C) | Aziridination | Stereospecific Addition | Fast |

| Amines (N-H) | N-H Insertion | Highly Efficient | Very Fast |

| Alcohols (O-H) | O-H Insertion | Highly Efficient | Very Fast |

| Thiols (S-H) | S-H Insertion | Highly Efficient | Very Fast |

This table provides a generalized summary of relative reaction rates. Actual rates are dependent on specific substrate electronics, sterics, and reaction conditions.

Experimental Framework for Harnessing Singlet Nitrene Reactivity

Successfully utilizing singlet nitrenes requires careful control over the reaction conditions to favor the desired photochemical pathway.

General Protocol: Photolytic Generation and In Situ Trapping of Pentafluorophenylnitrene

This protocol describes a general method for generating pentafluorophenylnitrene from its azide precursor and trapping it with a generic substrate (e.g., cyclohexane for C-H insertion).

-

Preparation: In a quartz reaction vessel, dissolve pentafluorophenyl azide (1.0 eq.) and a suitable trapping agent (e.g., cyclohexane, >10 eq.) in a degassed, inert solvent (e.g., acetonitrile). The large excess of the trapping agent is crucial to ensure efficient capture of the short-lived nitrene.

-

Degassing: Thoroughly degas the solution with argon or nitrogen for at least 20 minutes. Oxygen is a known quencher of triplet excited states and can lead to unwanted side reactions.

-

Irradiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and irradiate using a photochemical reactor equipped with a medium-pressure mercury lamp (providing broad UV output, including ~254 nm and ~300 nm).[3][11] The reaction progress should be monitored by TLC or LC-MS by observing the disappearance of the azide starting material.

-

Work-up: Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent and excess trapping agent.

-

Purification and Analysis: Purify the crude product via column chromatography. Characterize the resulting amine or aziridine product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS) to confirm its structure and purity.

Workflow Diagram: Experimental Procedure

Caption: A typical experimental workflow for nitrene generation and trapping.

Critical Parameters: Wavelength, Temperature, and Quenching Agents

-

Wavelength: The choice of irradiation wavelength is critical to ensure efficient excitation of the azide without causing photodegradation of the reactants or products.[3]

-

Temperature: Low temperatures can sometimes be used to increase the lifetime of the reactive intermediates or improve selectivity.

-

Quenching Agents: Buffers containing primary amines (like Tris) or thiol-containing reagents (like DTT) must be avoided, as they will rapidly react with and consume the generated nitrene, preventing the desired reaction.[11]

Application Focus: Photoaffinity Labeling (PAL) in Drug Development

A premier application of perfluorinated aryl azides is in photoaffinity labeling (PAL), a technique used to covalently link a molecule of interest (e.g., a drug candidate) to its biological target (e.g., a protein).[1][2]

The PAL Principle with Perfluorinated Aryl Azides

The strategy involves designing a probe molecule that incorporates three key features: a recognition element that binds non-covalently to the target protein, the perfluorinated aryl azide photophore, and often a reporter tag (like biotin or a fluorophore) for later detection.

The process is as follows:

-

The probe is incubated with the biological sample, allowing it to bind to its target protein.

-

The sample is irradiated with UV light, activating the azide.

-

The generated singlet nitrene, being in close proximity to the binding site, rapidly inserts into nearby C-H or X-H bonds on the protein surface, forming a permanent, covalent bond.

-

Unbound probe is washed away, and the now-labeled protein can be identified and analyzed.

Advantages of the Perfluoroaryl Moiety in PAL Reagents

Perfluorinated aryl azides offer distinct advantages over their non-fluorinated counterparts in the context of PAL:[12][13]

-

Reduced Ring Expansion: Phenylnitrene is notorious for rearranging to a didehydroazepine, an unwanted side reaction that quenches its reactivity. The electron-withdrawing fluorine atoms are thought to disfavor this pathway, leading to higher labeling efficiency.

-

Enhanced C-H Insertion: The high electrophilicity of the perfluorinated nitrene promotes efficient insertion into the relatively inert C-H bonds found on amino acid side chains.

-

Chemical Inertness: The C-F bonds are highly stable, making the probe robust and less likely to engage in off-target metabolic reactions.

Conclusion and Future Perspectives

Singlet nitrenes generated from perfluorinated aryl azides are powerful and versatile reactive intermediates. Their clean, predictable reactivity, dominated by concerted C-H insertion and stereospecific aziridination, makes them invaluable tools in organic synthesis, materials science, and chemical biology.[1] For drug development professionals, their application in photoaffinity labeling provides a direct and effective method for target identification and validation. Future research will likely focus on developing new generations of fluorinated aryl azides that can be activated with longer, more biologically compatible wavelengths of light, further expanding the scope and applicability of this remarkable chemistry.[3][14]

References

-

Mechanistic differences exist between singlet and triplet perfluoroaryl... - ResearchGate. Available at: [Link]

-

Nitrene C–H insertion - Wikipedia. Available at: [Link]

-

Nitrene - Wikipedia. Available at: [Link]

-

Visible-light-induced protein labeling in live cells with aryl azides - RSC Publishing. Available at: [Link]

-

Fluoro Aryl Azides: Synthesis, Reactions and Applications | Request PDF - ResearchGate. Available at: [Link]

-

Introducing the Aziridination of Fluorinated Olefins by Metal‐Catalyzed Nitrene Transfer. Available at: [Link]

-

Chemistry and kinetics of singlet pentafluorophenylnitrene | Journal of the American Chemical Society. Available at: [Link]

-

Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - MDPI. Available at: [Link]

-

Aziridination via Nitrogen-Atom Transfer to Olefins from Photoexcited Azoxy-Triazenes | Journal of the American Chemical Society. Available at: [Link]

-

Scope of the nitrene transfer reactions in the photochemical C-H... - ResearchGate. Available at: [Link]

-

Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC - NIH. Available at: [Link]

-

Understanding the Reactivity and Substitution Effects of Nitrenes and Azides. Available at: [Link]

-

Catalytic insertion of nitrenes into B–H bonds - RSC Publishing. Available at: [Link]

-

Computational rationalization for the observed ground-state multiplicities of fluorinated acylnitrenes - PubMed. Available at: [Link]

-

Computational Rationalization for the Observed Ground-State Multiplicities of Fluorinated Acylnitrenes - CORE. Available at: [Link]

-

Nitrene - Introduction, Structure and Reactivity, Generation, Important Reactions, Practice Problems, FAQs in Chemistry - Aakash Institute. Available at: [Link]

-

New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

-

Switching the Spin State of Pentafluorophenylnitrene: Isolation of a Singlet Arylnitrene Complex. - SciSpace. Available at: [Link]

-

Switching the Spin State of Pentafluorophenylnitrene: Isolation of a Singlet Arylnitrene Complex - PubMed. Available at: [Link]

-

Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PubMed. Available at: [Link]

-

Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - ResearchGate. Available at: [Link]

-

Kinetic parameters of para substituted singlet aryl nitrenes (X-C 6 H 4... - ResearchGate. Available at: [Link]

-

Synthesis of a tetrafluoro-substituted aryl azide and its protio analog as photoaffinity labeling reagents for the estrogen receptor | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Chiral aziridination of α,β-unsaturated esters and ketones using N-nitrenes in the presence of trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Photochemistry of aryl azides: detection and characterization of a dehydroazepine by time-resolved infrared spectroscopy and flash photolysis at room temperature | Journal of the American Chemical Society. Available at: [Link]

-

Switching the Spin State of Pentafluorophenylnitrene: Isolation of a Singlet Arylnitrene Complex | The Crespo-Otero Research Group. Available at: [Link]

-

Spin-Selective Generation of Triplet Nitrenes: Olefin Aziridination via Visible Light Photosensitization of Azidoformates - NIH. Available at: [Link]

-

The E.P.R. of Ground State Triplet Nitrenes | Journal of the American Chemical Society. Available at: [Link]

-

Rh2(II)-Catalyzed Intermolecular N-Aryl Aziridination of Olefins using Nonactivated N-Atom Precursors - NIH. Available at: [Link]

-

What are singlet and triplet nitrines comment on their stabilities? - Quora. Available at: [Link]

-

Visual depictions of triplet, open‐ and closed‐shell singlet state nitrenes as well as examples of ferromagnetically coupled di‐ and trinitrenes 1 and 2. - ResearchGate. Available at: [Link]

-

Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC - NIH. Available at: [Link]

-

Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing). Available at: [Link]

-

The effect of the p-nitro group on the chemistry of phenylnitrene. A study via intramolecular trapping - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Remarkable catalysis of intersystem crossing of singlet (pentafluorophenyl)nitrene | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

Sources

- 1. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. Switching the Spin State of Pentafluorophenylnitrene: Isolation of a Singlet Arylnitrene Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nitrene C–H insertion - Wikipedia [en.wikipedia.org]

- 8. Nitrene - Introduction, Structure and Reactivity, Generation, Important Reactions, Practice Problems, FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 9. Spin-Selective Generation of Triplet Nitrenes: Olefin Aziridination via Visible Light Photosensitization of Azidoformates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrene - Wikipedia [en.wikipedia.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Fluorine Advantage: A Technical Guide to Enhancing Photoaffinity Labeling in Drug Discovery

Abstract

Photoaffinity labeling (PAL) is a cornerstone technique in chemical biology and drug discovery for the covalent capture and identification of small molecule targets. The efficacy of a photoaffinity probe is critically dependent on its design, particularly the properties of its photoreactive moiety. The strategic incorporation of fluorine into these probes has emerged as a powerful strategy to overcome many of the traditional limitations associated with PAL. This guide provides an in-depth analysis of the distinct advantages conferred by fluorine substitution, from enhancing photochemical efficiency and minimizing non-specific interactions to improving metabolic stability and enabling advanced analytical methodologies. We will explore the underlying chemical principles, provide field-proven experimental protocols, and offer a forward-looking perspective on the role of fluorinated probes in the future of target identification.

The Principle of Photoaffinity Labeling: Covalently Trapping Molecular Interactions

Photoaffinity labeling is a powerful technique for identifying the specific protein targets of a bioactive small molecule.[1][2] The core of this method is a specially designed chemical probe that typically consists of three essential components:

-

Pharmacophore: The small molecule of interest, responsible for reversible binding to the target protein.[1]

-

Photoreactive Group: A moiety that is chemically stable in the dark but, upon irradiation with a specific wavelength of light, transforms into a highly reactive intermediate.[1][3]

-

Reporter Tag: A functional handle (e.g., biotin or an alkyne) that facilitates the enrichment and identification of the covalently labeled protein target.[1]

The general workflow involves incubating the probe with a complex biological sample (like cell lysates or live cells), allowing it to bind to its target. Subsequent UV irradiation activates the photoreactive group, which then forms a covalent bond with the nearest molecule—ideally, the target protein it is already bound to.[1][4] The reporter tag is then used to isolate the probe-protein conjugate for identification by mass spectrometry.

While powerful, the success of PAL hinges on the performance of the photoreactive group. Traditional moieties like benzophenones and non-fluorinated aryl azides can suffer from drawbacks such as high non-specific labeling, poor stability, or the need for damaging, short-wavelength UV light.[1][5]

The Strategic Role of Fluorine in Advanced Probe Design

Fluorine is a unique element in the periodic table; it is small (with a van der Waals radius similar to hydrogen) yet is the most electronegative element.[6] These properties have made fluorine a "magic bullet" in medicinal chemistry, used to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[6][7][8] When applied to photoaffinity labels, these same attributes provide significant and often decisive advantages.

Table 1: Comparison of Common Photoreactive Groups

| Photoreactive Group | Activation λ (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |

| Benzophenone | ~350-360 | Triplet Ketone | Inert to most solvents; easy to synthesize.[1] | Bulky; requires long irradiation; can act as a photosensitizer.[1][5] |

| Aryl Azide | ~254-300 | Singlet/Triplet Nitrene | Small size; easy to incorporate synthetically.[2] | Can rearrange to less reactive species; requires shorter, potentially damaging UV light.[9] |

| Aryl Diazirine | ~350-380 | Singlet Carbene | Small size; high reactivity; rapid crosslinking.[1][5] | Can isomerize to a stable diazo compound, leading to off-target labeling.[10][11] |

| Fluorinated Diazirine (TFD) | ~350-360 | Singlet Carbene | Highly stable; minimal isomerization to reactive diazo compounds; reduced non-specific labeling.[9][11] | Can be synthetically more challenging to install. |

| Fluorinated Aryl Azide | ~300-360 | Singlet Nitrene | Retards undesired ring expansion, favoring efficient C-H insertion and higher labeling yields.[9][12] | Synthesis can be complex. |

Core Advantages of Fluorine Substitution

The incorporation of fluorine into a photoaffinity probe is not merely an incremental improvement but a strategic choice that fundamentally enhances its performance across multiple domains.

Superior Photochemical Properties for Cleaner Labeling

The primary function of a photoreactive group is to generate a highly reactive species that efficiently forms a covalent bond only upon photoactivation. Fluorine substitution dramatically improves this process.

-